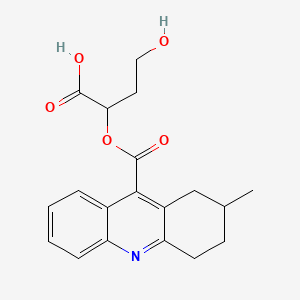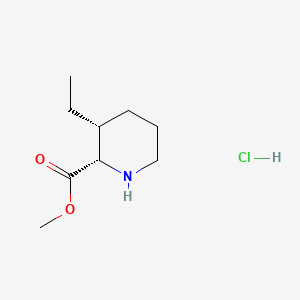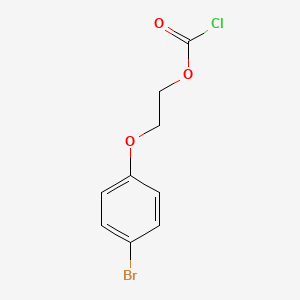![molecular formula C11H12ClN3O2 B6610212 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2247107-75-9](/img/structure/B6610212.png)
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride (AMPT) is a synthetic small molecule that has been studied extensively for its potential applications in scientific research. AMPT has been shown to act as an inhibitor of the enzyme monoamine oxidase (MAO), which plays a key role in the regulation of neurotransmitter levels in the brain. AMPT has also been studied for its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has been widely studied for its potential applications in scientific research. It has been used as a tool to study the function of MAO and its role in the regulation of neurotransmitter levels in the brain. 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has also been used to study the effects of MAO inhibitors on the metabolism of neurotransmitters, such as serotonin and dopamine. In addition, 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has been used to study the effects of MAO inhibitors on the release of neurotransmitters from nerve cells and to study the effects of MAO inhibitors on the activity of other enzymes involved in the metabolism of neurotransmitters.
Wirkmechanismus
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride acts as an inhibitor of MAO by binding to the active site of the enzyme and preventing its activity. This inhibition of MAO activity results in increased levels of neurotransmitters, such as serotonin and dopamine, in the brain. The increased levels of these neurotransmitters can lead to a variety of effects, including improved mood, increased alertness, and improved cognitive function.
Biochemical and Physiological Effects
The inhibition of MAO by 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has been shown to have a variety of biochemical and physiological effects. The increased levels of serotonin and dopamine in the brain can lead to improved mood, increased alertness, and improved cognitive function. In addition, 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the levels of certain hormones, such as cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and purify. In addition, 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a relatively selective inhibitor of MAO, meaning that it does not affect the activity of other enzymes involved in the metabolism of neurotransmitters. However, 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has some limitations, including the fact that it is not very stable and rapidly decomposes in the presence of air and light.
Zukünftige Richtungen
The potential future directions of research on 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride are numerous. Further studies could be conducted to explore the effects of 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride on other enzymes involved in the metabolism of neurotransmitters and to explore the potential therapeutic applications of 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride in the treatment of neurological and psychiatric disorders. In addition, further studies could be conducted to explore the effects of 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride on other biochemical and physiological processes, such as inflammation and oxidative stress. Finally, further studies could be conducted to explore the potential of 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride as a tool for studying the effects of MAO inhibitors on the release of neurotransmitters from nerve cells.
Synthesemethoden
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is synthesized from the reaction of 4-aminoacetophenone with 2-methyl-2,4-dihydro-1H-pyrimidine-4-thione hydrochloride in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as ethanol, at a temperature of around 70°C. The product is then purified by column chromatography and recrystallization. The final product is a white powder that is soluble in water and has a melting point of 145-148°C.
Eigenschaften
IUPAC Name |
5-[4-(aminomethyl)phenyl]-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-5-7-1-3-8(4-2-7)9-6-13-11(16)14-10(9)15;/h1-4,6H,5,12H2,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXVXUAMFBFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CNC(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)

![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)







![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)